molecular formula C20H25ClO4 B4885284 1-chloro-4-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}-2,5-dimethylbenzene

1-chloro-4-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}-2,5-dimethylbenzene

Cat. No. B4885284
M. Wt: 364.9 g/mol
InChI Key: FRQRRHREPZUCOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-chloro-4-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}-2,5-dimethylbenzene is a chemical compound that is commonly known as Bisoprolol. It is a beta-blocker medication that is used to treat high blood pressure, heart failure, and angina. Bisoprolol works by blocking the effects of adrenaline on the heart and blood vessels, which results in a decrease in heart rate and blood pressure.

Mechanism of Action

Bisoprolol works by blocking the effects of adrenaline on the heart and blood vessels. Adrenaline is a hormone that is released by the body in response to stress or physical activity. It increases heart rate and blood pressure by stimulating the beta-adrenergic receptors in the heart and blood vessels. Bisoprolol blocks these receptors, which results in a decrease in heart rate and blood pressure.
Biochemical and physiological effects:
Bisoprolol has several biochemical and physiological effects on the body. It reduces heart rate, blood pressure, and the workload of the heart. It also reduces the oxygen demand of the heart, which can be beneficial in patients with angina. Bisoprolol has been shown to improve exercise tolerance in patients with heart failure, and it has also been found to improve left ventricular function in patients with heart failure.

Advantages and Limitations for Lab Experiments

Bisoprolol has several advantages for lab experiments. It is a well-established medication that has been extensively studied in clinical trials. It is also widely available and relatively inexpensive. However, there are some limitations to using Bisoprolol in lab experiments. It is a medication that is used to treat human patients, and its effects on animal models may not be the same as its effects on humans. Additionally, Bisoprolol has a relatively short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are several future directions for research on Bisoprolol. One area of research is the potential use of Bisoprolol in reducing the risk of heart attack and stroke in patients with cardiovascular disease. Another area of research is the potential use of Bisoprolol in treating other cardiovascular conditions, such as arrhythmias. Additionally, there is a need for further research on the long-term effects of Bisoprolol, particularly in patients with heart failure. Overall, Bisoprolol is a promising medication that has the potential to improve the lives of patients with cardiovascular disease.

Scientific Research Applications

Bisoprolol has been extensively studied in clinical trials and has been found to be effective in treating high blood pressure, heart failure, and angina. It has also been studied for its potential use in reducing the risk of heart attack and stroke in patients with cardiovascular disease. Bisoprolol has been shown to be effective in reducing the risk of cardiovascular events in patients with heart failure, and it has also been found to be effective in reducing the risk of death in patients with heart failure.

properties

IUPAC Name

1-chloro-4-[2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy]-2,5-dimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClO4/c1-14-5-6-18(20(11-14)22-4)24-9-7-23-8-10-25-19-13-15(2)17(21)12-16(19)3/h5-6,11-13H,7-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRQRRHREPZUCOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCOCCOC2=C(C=C(C(=C2)C)Cl)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-4-[2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy]-2,5-dimethylbenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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